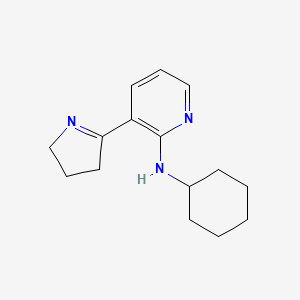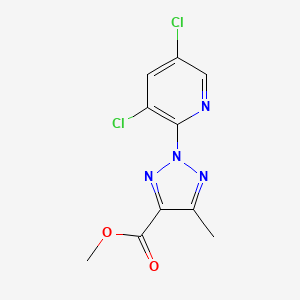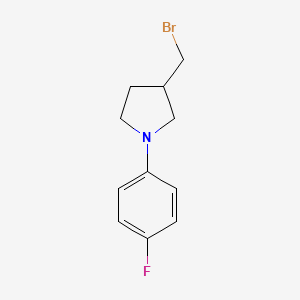
3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine is an organic compound that features a bromomethyl group attached to a pyrrolidine ring, which is further substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.
Bromomethylation: The final step involves the bromomethylation of the pyrrolidine ring, which can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 4-fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, azides, nitriles, and more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-1-(4-fluorophenyl)pyrrolidine
- 3-(Iodomethyl)-1-(4-fluorophenyl)pyrrolidine
- 3-(Bromomethyl)-1-(4-chlorophenyl)pyrrolidine
Uniqueness
3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the bromomethyl and 4-fluorophenyl groups, which confer specific reactivity and properties. The bromomethyl group is a versatile functional group that can undergo various substitution reactions, while the 4-fluorophenyl group enhances the compound’s stability and electronic properties.
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c12-7-9-5-6-14(8-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8H2 |
InChI-Schlüssel |
UEJPRKPSSMLSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CBr)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


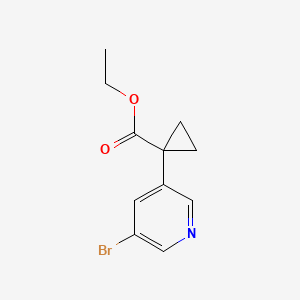



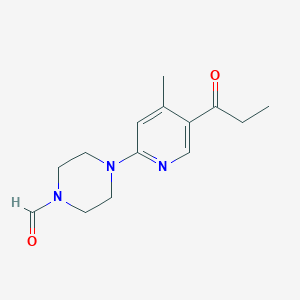


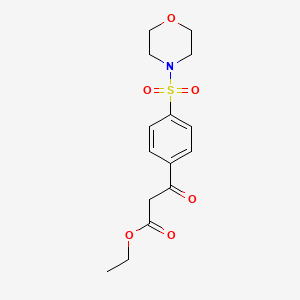
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
